molecular formula C22H20N2O4 B6547440 methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946362-71-6

methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B6547440
CAS No.: 946362-71-6
M. Wt: 376.4 g/mol
InChI Key: NNLYWCZVJBREJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate, also known as 4-methyl-6-oxo-1,6-dihydropyridine-3-amido-benzoic acid methyl ester, is a synthetic organic compound used in a variety of scientific applications. It is a white, odorless powder that is insoluble in water and has a molecular weight of 339.37 g/mol. The compound has a melting point of 279-280°C and a boiling point of 590°C. It has a wide range of potential applications in the fields of biochemistry, pharmacology, and drug development.

Scientific Research Applications

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel compounds, such as the antiviral drug lopinavir. It has also been used as a substrate in the enzymatic synthesis of a variety of compounds, such as the anti-cancer drug imatinib. Additionally, the compound has been used in the synthesis of other compounds, such as the antifungal drug fluconazole.

Advantages and Limitations for Lab Experiments

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications. However, the compound is not soluble in water, which can limit its use in some experiments. Additionally, the compound is relatively expensive, which can also limit its use in some experiments.

Future Directions

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has a wide range of potential applications in the fields of biochemistry, pharmacology, and drug development. In the future, the compound could be used to synthesize novel compounds and drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, the compound could be used to develop new methods for synthesizing compounds and drugs, as well as to improve existing methods. Furthermore, the compound could be used to develop new methods for detecting and analyzing compounds and drugs, as well as to improve existing methods. Finally, the compound could be used to study the structure and properties of various compounds and drugs, as well as to develop new techniques for studying them.

Synthesis Methods

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is synthesized from 4-methylbenzoic acid and ethylenediamine in a condensation reaction. The reaction involves the use of a catalytic amount of sulfuric acid and is conducted in a solvent such as methanol or ethanol. The reaction is carried out at a temperature of 110-120°C for 1-2 hours. The product is then purified by recrystallization and dried.

Properties

IUPAC Name

methyl 4-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-3-5-16(6-4-15)13-24-14-18(9-12-20(24)25)21(26)23-19-10-7-17(8-11-19)22(27)28-2/h3-12,14H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLYWCZVJBREJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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